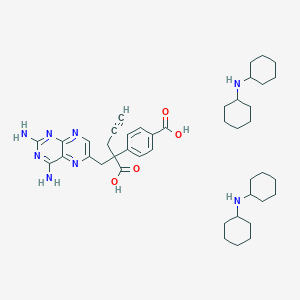
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) is a useful research compound. Its molecular formula is C43H62N8O4 and its molecular weight is 755.021. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate), commonly referred to as a derivative of pralatrexate, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is closely linked to its structural features, which include the presence of a diaminopteridine moiety that is known to interact with folate metabolism.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄
- CAS Number : 146464-92-8
- Key Functional Groups :
- Carboxylate group
- Diaminopteridine scaffold
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to:
- Depletion of Tetrahydrofolate : Reduces the availability of nucleotide precursors essential for DNA and RNA synthesis.
- Induction of Apoptosis : Increased levels of intracellular reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.
- Polyglutamylation : The compound is likely to undergo polyglutamylation, enhancing its retention within cells and prolonging its action against tumor cells.
Antitumor Activity
Research has shown that compounds similar to dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibit significant antitumor effects. For instance:
-
In Vitro Studies :
- A study demonstrated that pralatrexate derivatives significantly inhibited the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and peripheral T-cell lymphoma (PTCL).
- The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent cytotoxicity against these cell lines.
-
In Vivo Studies :
- Animal models treated with pralatrexate showed reduced tumor sizes compared to control groups, particularly in xenograft models of human cancers.
- The mechanism was attributed to enhanced apoptosis and reduced angiogenesis in tumors.
Anti-inflammatory Properties
In addition to antitumor effects, dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) has been noted for its anti-inflammatory properties:
- Cytokine Modulation :
- Studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- This suggests potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4.2C12H23N/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);2*11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFSPDVYMWKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














